2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
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Overview
Description
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is a chemical compound with the molecular formula C8H14N4O7 It is characterized by the presence of an azido group (-N3) and a tetrahydroxyhexanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert an amino precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotransfer reactions, utilizing automated systems to ensure consistency and safety. The process would typically include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules due to the bioorthogonal nature of the azido group.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is largely dependent on the chemical reactions it undergoes. The azido group can be reduced to an amine, which can then interact with various biological targets. In click chemistry, the azido group forms stable triazoles with alkynes, which can be used to link molecules together in a highly specific manner.
Comparison with Similar Compounds
Similar Compounds
2-azido-N-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]acetamide: Similar structure but with different stereochemistry.
N-azidoacetylmannosamine: Another azido sugar derivative with similar applications in bioconjugation and labeling.
Uniqueness
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both an azido group and a tetrahydroxyhexanoyl moiety. This combination of features makes it particularly useful in applications requiring precise molecular recognition and bioorthogonal chemistry.
Properties
Molecular Formula |
C8H14N4O6 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
SBNIXWHTKPFIQR-SJNFNFGESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Origin of Product |
United States |
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